molecular formula C20H15BrN2O2S B2584299 3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251546-25-4

3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2584299
CAS RN: 1251546-25-4
M. Wt: 427.32
InChI Key: SWTGEGHCHAPFBP-UHFFFAOYSA-N
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Description

The compound “3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves designing and screening against Mycobacteria as part of a program to develop new antitubercular agents . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing thieno[3,2-d]pyrimidine scaffolds, which are essential for developing lead molecules in medicinal chemistry. The use of organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, among others, facilitates the development of substituted pyrimidine derivatives. This approach underscores the versatility and importance of these compounds in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Role in Medicinal Chemistry

Thieno[3,2-d]pyrimidines, due to their structural diversity, play a significant role in drug design, particularly in the development of bioactive molecules for antiviral, antitumor, and antimycobacterial applications. These compounds are utilized extensively in the synthesis of nucleobase and nucleoside analogues, demonstrating their critical role in medicinal chemistry (Ostrowski, 2022).

Applications in Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, including thieno[3,2-d]pyrimidine, has expanded into the field of optoelectronic materials. These compounds are integral in developing luminescent small molecules and chelate compounds for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. Their inclusion in π-extended conjugated systems highlights their value in creating novel optoelectronic materials, underscoring their significance beyond pharmaceutical applications (Lipunova et al., 2018).

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S/c1-25-16-8-4-14(5-9-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTGEGHCHAPFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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